10-(6-(piperidin-1-yl)hexyl)acridin-9(10H)-one
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Overview
Description
10-(6-(piperidin-1-yl)hexyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(6-(piperidin-1-yl)hexyl)acridin-9(10H)-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and aldehydes under acidic conditions.
Alkylation: The acridine core is then alkylated using a suitable alkyl halide, such as 1-bromohexane, to introduce the hexyl chain.
Piperidine Substitution: The final step involves the substitution of the terminal halide with piperidine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
10-(6-(piperidin-1-yl)hexyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of acridone derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives with various functional groups.
Scientific Research Applications
10-(6-(piperidin-1-yl)hexyl)acridin-9(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 10-(6-(piperidin-1-yl)hexyl)acridin-9(10H)-one involves its interaction with biological macromolecules:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Molecular Targets: Primarily targets DNA and possibly other nucleic acids.
Pathways Involved: Inhibition of DNA-dependent enzymes and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Acriflavine: Another acridine derivative with antimicrobial properties.
9-Aminoacridine: Used in the synthesis of various acridine-based drugs.
Uniqueness
10-(6-(piperidin-1-yl)hexyl)acridin-9(10H)-one is unique due to its specific structural features, such as the piperidine substitution, which imparts distinct chemical and biological properties compared to other acridine derivatives.
Properties
Molecular Formula |
C24H30N2O |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
10-(6-piperidin-1-ylhexyl)acridin-9-one |
InChI |
InChI=1S/C24H30N2O/c27-24-20-12-4-6-14-22(20)26(23-15-7-5-13-21(23)24)19-11-2-1-8-16-25-17-9-3-10-18-25/h4-7,12-15H,1-3,8-11,16-19H2 |
InChI Key |
NRKOJFBNFMZLCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCCCCN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
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